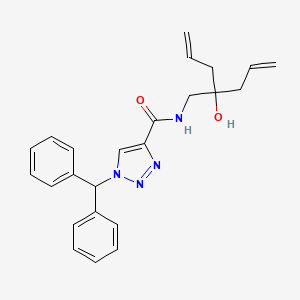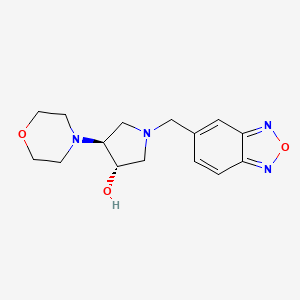![molecular formula C23H27NO3 B6024096 8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B6024096.png)
8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline, also known as TTQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and materials science.
作用机制
The exact mechanism of action of 8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant effects. It has also been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation in the brain. In addition, this compound has been shown to have cardioprotective effects by reducing oxidative stress and improving cardiac function.
实验室实验的优点和局限性
One of the main advantages of using 8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline in lab experiments is its high selectivity and specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of various biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated and controlled in lab experiments.
未来方向
There are several future directions for the research on 8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline. One direction is to further investigate its potential applications in medicine, particularly in the development of anti-cancer and anti-inflammatory drugs. Another direction is to explore its potential applications in materials science, particularly in the synthesis of new organic materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects, which will help to optimize its use in lab experiments and potential clinical applications.
合成方法
8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline can be synthesized through a multi-step process starting from 2-chloro-8-nitroquinoline. The first step involves the reaction of 2-chloro-8-nitroquinoline with 4-tert-butylphenol in the presence of a base such as potassium carbonate, resulting in the formation of 2-(4-tert-butylphenoxy)-8-nitroquinoline. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder or tin(II) chloride. The final step involves the reaction of the amino group with ethylene oxide to form the desired product, this compound.
科学研究应用
8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory and anti-oxidant effects, making it a potential therapeutic agent for various inflammatory diseases. In biochemistry, this compound has been used as a fluorescent probe for detecting metal ions such as zinc and copper. In materials science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers.
属性
IUPAC Name |
8-[2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-23(2,3)19-9-11-20(12-10-19)26-16-14-25-15-17-27-21-8-4-6-18-7-5-13-24-22(18)21/h4-13H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCZNUDMNIHREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2-chlorobenzyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6024014.png)
![ethyl 2-[(3-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6024018.png)
![4-{3-[(2-chlorobenzyl)amino]butyl}phenol](/img/structure/B6024045.png)
![1-acetyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine](/img/structure/B6024052.png)

![3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B6024058.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclopentanecarboxamide](/img/structure/B6024070.png)
![3-(3-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenoxy)-N,N-dimethyl-1-propanamine](/img/structure/B6024072.png)
![N-1-adamantyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6024075.png)
![N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B6024084.png)
![2-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B6024099.png)
![ethyl 2,4-dimethyl-5-({[(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]amino}carbonyl)-1H-pyrrole-3-carboxylate](/img/structure/B6024106.png)
